エスリカルバゼピン
概要
説明
Eslicarbazepine is an anticonvulsant medication primarily used to treat partial-onset seizures in patients with epilepsy. It is a prodrug that is rapidly converted to its active metabolite, eslicarbazepine, in the body. Eslicarbazepine works by inhibiting voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing repetitive neuronal firing .
科学的研究の応用
Eslicarbazepine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the metabolism of anticonvulsant drugs.
Biology: Research on eslicarbazepine helps in understanding the mechanisms of neuronal excitability and inhibition.
Medicine: Eslicarbazepine is extensively studied for its efficacy and safety in treating epilepsy and other seizure disorders.
Industry: It is used in the pharmaceutical industry for the development of new anticonvulsant medications .
作用機序
エスカリバゼピンは、電位依存性ナトリウムチャネルを阻害することによって効果を発揮します。この阻害は、ナトリウムチャネルの不活性化状態を安定化させ、活性化状態に戻るのを防ぎます。この作用は、発作活動の特徴である、ニューロンの反復的な発火の可能性を低下させます。 関与する正確な分子標的と経路には、ニューロンの電位依存性ナトリウムチャネルが含まれます .
類似の化合物:
- カルバマゼピン
- オクスカルバゼピン
- レベチラセタム
比較:
- カルバマゼピン: エスカリバゼピンと同様に、カルバマゼピンは電位依存性ナトリウムチャネルを阻害します。 エスカリバゼピンは、ナトリウムチャネルの不活性化状態に対してより高い選択性を持ち、副作用が少なくなる可能性があります .
- オクスカルバゼピン: エスカリバゼピンは、オクスカルバゼピンの代謝物です。 両方の化合物は、同様の作用機序を共有していますが、エスカリバゼピンは、より効果的で毒性が低いと考えられています .
- レベチラセタム: エスカリバゼピンとは異なり、レベチラセタムは、神経伝達物質の放出を調節するシナプス小胞タンパク質SV2Aに結合します。 この作用機序の違いにより、レベチラセタムは、異なる種類の発作に適しています .
エスカリバゼピンは、不活性化されたナトリウムチャネルに対する高い選択性と、古い抗てんかん薬と比較して有利な安全性プロファイルを持っているため、際立っています .
生化学分析
Biochemical Properties
Eslicarbazepine exerts its anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels . This prevents their return to the activated state during which seizure activity can occur .
Cellular Effects
Eslicarbazepine can cause neurological adverse effects including dizziness, fatigue, somnolence, impairment of motor and cognitive functions, and visual changes . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This action reduces the activity of rapidly firing neurons .
Temporal Effects in Laboratory Settings
The antiepileptic efficacy of eslicarbazepine as adjunctive therapy or as monotherapy was maintained during longer-term extension studies, with each extension study period being up to 2 years . It is generally well tolerated, with most adverse events being of mild or moderate intensity .
Dosage Effects in Animal Models
In animal models, eslicarbazepine is effective against seizures induced by proconvulsant agents such as metrazole, bicucul-line, 4-aminopyridine, and picrotoxin . In these models, eslicarbazepine was equipotential to carbamazepine and more potent than oxcarbazepine .
Metabolic Pathways
Eslicarbazepine acetate is rapidly and extensively metabolized to its major active metabolite, eslicarbazepine, via hydrolytic first-pass metabolism . Eslicarbazepine corresponds to about 92% of systemic exposure .
Transport and Distribution
Eslicarbazepine acetate is a prodrug that is rapidly converted to eslicarbazepine, the primary active metabolite in the body . This conversion primarily occurs in the liver, although some metabolism also occurs in the intestine .
Subcellular Localization
Given its mechanism of action, it is likely that eslicarbazepine interacts with voltage-gated sodium channels, which are typically located in the cell membrane .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of eslicarbazepine acetate involves the acetylation of eslicarbazepine. The process typically includes the following steps:
Crushing Active Ingredients: The active ingredient, eslicarbazepine acetate, is crushed to a fine powder.
Mixing Granulating Materials: The crushed eslicarbazepine acetate is mixed with granulating materials such as croscarmellose sodium and povidone.
Granulating: The mixture is granulated to form uniform granules.
Drying: The granules are dried to remove any moisture.
Adding Auxiliary Materials: Additional auxiliary materials like magnesium stearate are added to the dried granules.
Tabletting: The final mixture is compressed into tablets.
Industrial Production Methods: In industrial settings, the production of eslicarbazepine acetate tablets involves similar steps but on a larger scale. The process includes the use of high-capacity mixers, granulators, and tablet presses to ensure uniformity and consistency in the final product .
化学反応の分析
Types of Reactions: Eslicarbazepine undergoes several types of chemical reactions, including:
Hydrolysis: Eslicarbazepine acetate is rapidly hydrolyzed to eslicarbazepine in the liver.
Conjugation: Eslicarbazepine is further metabolized by conjugation with glucuronic acid.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of esterases in the liver.
Conjugation: This reaction involves the enzyme UDP-glucuronosyltransferase.
Major Products:
- The primary product of hydrolysis is eslicarbazepine.
- The major product of conjugation is eslicarbazepine glucuronide .
類似化合物との比較
- Carbamazepine
- Oxcarbazepine
- Levetiracetam
Comparison:
- Carbamazepine: Like eslicarbazepine, carbamazepine inhibits voltage-gated sodium channels. eslicarbazepine has a higher selectivity for the inactivated state of the sodium channels, which may result in fewer side effects .
- Oxcarbazepine: Eslicarbazepine is a metabolite of oxcarbazepine. Both compounds share similar mechanisms of action, but eslicarbazepine is thought to be more effective and less toxic .
- Levetiracetam: Unlike eslicarbazepine, levetiracetam binds to the synaptic vesicle protein SV2A, which modulates neurotransmitter release. This difference in mechanism of action makes levetiracetam suitable for different types of seizures .
Eslicarbazepine stands out due to its higher selectivity for inactivated sodium channels and its favorable safety profile compared to older anticonvulsants .
特性
IUPAC Name |
(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316900 | |
Record name | Eslicarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism(s) by which eslicarbazepine exerts anticonvulsant activity is unknown but is thought to involve inhibition of voltage-gated sodium channels. | |
Record name | Eslicarbazepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
104746-04-5 | |
Record name | Eslicarbazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104746-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eslicarbazepine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eslicarbazepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eslicarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESLICARBAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5VXA428R4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of eslicarbazepine and its active metabolite?
A1: Eslicarbazepine acetate (ESL) is a prodrug rapidly hydrolyzed to eslicarbazepine, its major active form. Both ESL and eslicarbazepine exhibit anticonvulsant activity, primarily by stabilizing the inactivated state of voltage-gated sodium channels (VGSCs). [] This prevents the channels from returning to an active state, thereby suppressing repetitive neuronal firing, a hallmark of epileptic seizures. [, , ]
Q2: Does eslicarbazepine affect other ion channels besides VGSCs?
A2: Yes, in addition to its effects on VGSCs, eslicarbazepine has been shown to inhibit both high and low-affinity hCaV3.2 inward currents, potentially contributing to its antiepileptic effects. [] Notably, it exhibits a higher affinity for hCaV3.2 channels compared to carbamazepine. []
Q3: Does eslicarbazepine demonstrate selectivity for specific states of the VGSC?
A3: Research suggests that ESL and eslicarbazepine interact selectively with the inactive state of VGSCs rather than the resting state. [] This selective interaction might contribute to their anticonvulsant efficacy and potentially minimize effects on normally functioning neurons. [, ]
Q4: How does eslicarbazepine's mechanism differ from older generation dibenzazepines like carbamazepine?
A4: While both eslicarbazepine and carbamazepine target VGSCs, eslicarbazepine demonstrates a lower affinity for the resting state of the channels and acts by enhancing slow inactivation rather than altering fast inactivation. [] This difference may contribute to a potentially improved safety profile for eslicarbazepine. []
Q5: What is the chemical structure of eslicarbazepine acetate?
A5: Eslicarbazepine acetate is a dibenzazepine derivative, structurally related to carbamazepine and oxcarbazepine. It is the (S)-enantiomer of 10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide. [, , ]
Q6: How is eslicarbazepine acetate metabolized in the body?
A6: Following oral administration, eslicarbazepine acetate undergoes rapid and extensive first-pass hydrolysis to eslicarbazepine, primarily in the liver. [, , , ] This process is facilitated by human arylacetamide deacetylase (AADAC), primarily found in the liver and intestines. [] Eslicarbazepine is further metabolized to a lesser extent into (R)-licarbazepine and oxcarbazepine. []
Q7: What is the primary route of elimination for eslicarbazepine and its metabolites?
A7: Eslicarbazepine and its metabolites are primarily eliminated through renal excretion. [] Approximately 66% of eslicarbazepine is excreted renally, emphasizing the need for dosage adjustments in patients with renal impairment. [, ]
Q8: Does eslicarbazepine acetate exhibit any clinically significant drug interactions?
A8: Yes, co-administration of eslicarbazepine acetate with certain medications can alter its pharmacokinetics. For instance, drugs like phenobarbital, phenytoin, and carbamazepine can induce eslicarbazepine clearance, potentially requiring dosage adjustments. [] Conversely, eslicarbazepine acetate can decrease the plasma exposure of oral contraceptives and simvastatin. []
Q9: How does co-administration of carbamazepine affect eslicarbazepine exposure?
A9: Population pharmacokinetic analysis revealed that co-administering carbamazepine with ESL significantly increases eslicarbazepine clearance and consequently decreases its area under the curve (AUC). [] This interaction might necessitate ESL dose adjustments based on individual patient response and seizure control. []
Q10: What is the clinical efficacy of eslicarbazepine acetate in treating epilepsy?
A10: Clinical trials have demonstrated that ESL, administered once daily, effectively reduces seizure frequency in adults with partial-onset seizures. [, , , , ] Notably, ESL demonstrated efficacy both as adjunctive therapy and monotherapy in clinical trials. [, , ]
Q11: Have there been studies investigating the efficacy of eslicarbazepine acetate in specific patient populations, such as those with newly diagnosed epilepsy?
A11: Yes, a prospective, multicenter study investigated eslicarbazepine acetate monotherapy in patients with newly diagnosed partial epilepsy. [] The study found eslicarbazepine monotherapy to be effective and safe in this population. []
Q12: What is the general safety and tolerability profile of eslicarbazepine acetate?
A12: Clinical trials indicate that ESL is generally well-tolerated, with most adverse events being mild to moderate in severity. [, , ] The most frequently reported side effects include dizziness, somnolence, and headache, typically occurring early in treatment. [, ]
Q13: Is there a risk of hyponatremia associated with eslicarbazepine acetate use?
A13: While eslicarbazepine acetate is generally considered to have a favorable safety profile compared to older dibenzazepines, a potential for hyponatremia exists. [] Monitoring sodium levels during treatment, especially in patients with pre-existing risk factors, is advisable. []
Q14: What formulations of eslicarbazepine acetate are currently available?
A14: Eslicarbazepine acetate is commercially available in tablet form. [, ] For pediatric patients or those with difficulty swallowing tablets, pharmacists can compound oral suspensions using commercially available ESL tablets and appropriate vehicles. []
Q15: Can eslicarbazepine acetate tablets be crushed for administration?
A15: Yes, a study confirmed the bioequivalence of crushed versus intact ESL tablets, indicating that crushing the tablets does not significantly affect eslicarbazepine bioavailability. [] Crushing ESL tablets and administering them with applesauce can be an option for patients unable to swallow whole tablets. []
Q16: Are there any ongoing research efforts investigating potential alternative applications for eslicarbazepine acetate?
A16: While primarily used for epilepsy, research suggests that ESL might hold therapeutic potential in other areas. For instance, its structural similarity to carbamazepine and oxcarbazepine makes it a candidate for treating neuropathic pain. [] Further research is necessary to fully explore these potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。